YM022 is a potent and selective non-peptide antagonist of the gastrin/CCK-B receptor. [, ] These receptors are found in the brain and gastrointestinal tract and play a role in gastric acid secretion, gastrointestinal motility, and satiety. [] YM022 has been investigated as a potential therapeutic agent for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GORD). [, ]
1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a complex organic compound that belongs to the category of heterocyclic compounds. It features a benzodiazepine core, which is known for its pharmacological properties, particularly in the field of neuroscience and psychiatry. This compound is notable for its potential therapeutic applications, particularly as an anti-cancer agent.
This compound is classified as a benzodiazepine derivative due to its structural components, which include a benzodiazepine moiety linked to a urea group. Its classification is significant in medicinal chemistry, as benzodiazepines are widely studied for their effects on the central nervous system.
The synthesis of 1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea typically involves multi-step organic reactions. A common method includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield the desired product with high purity. Techniques like chromatography are frequently employed for purification.
The molecular formula is , with a molecular weight of approximately 534.59 g/mol. The presence of fluorine atoms contributes to its unique electronic properties and potential biological activity.
The compound can participate in various chemical reactions typical for benzodiazepines and ureas:
Reactions involving this compound must be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are essential for monitoring reaction progress.
The mechanism of action of 1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea primarily involves modulation of neurotransmitter systems in the brain. Specifically:
Biological assays would typically evaluate its efficacy in vitro and in vivo against various cancer cell lines to elucidate its mechanism further.
Relevant data from studies indicate that variations in substituents can significantly influence both physical and chemical properties .
The primary applications of 1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea include:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2